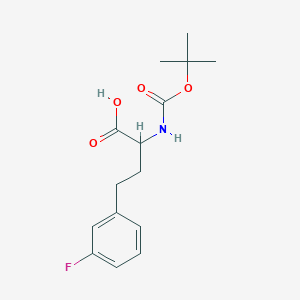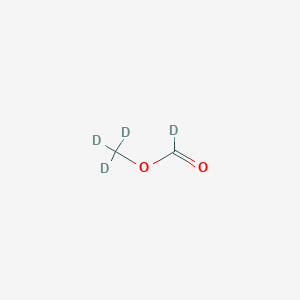
rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans is a chemical compound with the molecular formula C5H9ClO2S. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
The synthesis of rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans typically involves the reaction of 1,2-dimethylcyclopropane with sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl chloride group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Analyse Chemischer Reaktionen
rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters, respectively.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids under specific conditions.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfides or thiols.
Common reagents used in these reactions include bases like pyridine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving sulfonyl chloride groups.
Wirkmechanismus
The mechanism of action of rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester products. This reactivity is exploited in various chemical and biological applications to modify molecules or inhibit enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans include:
rac-(1R,2R)-2-(Trifluoromethyl)cyclobutylmethanesulfonyl chloride, trans: This compound has a similar sulfonyl chloride group but with a trifluoromethyl substituent, which can affect its reactivity and applications.
rac-(1R,2R)-2-(Difluoromethyl)cyclopropylmethanesulfonyl chloride, trans:
The uniqueness of this compound lies in its specific structural features and the balance of steric and electronic effects provided by the dimethylcyclopropane moiety, which can be advantageous in certain synthetic and research applications .
Eigenschaften
Molekularformel |
C5H9ClO2S |
|---|---|
Molekulargewicht |
168.64 g/mol |
IUPAC-Name |
1,2-dimethylcyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClO2S/c1-4-3-5(4,2)9(6,7)8/h4H,3H2,1-2H3 |
InChI-Schlüssel |
DUCXNHWHHCZADY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC1(C)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxy-3-methoxybenzoate](/img/structure/B12304641.png)
![[4-[[4-amino-2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12304666.png)


![4-[[5-Ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-2-methyl-4-oxobutanoic acid](/img/structure/B12304677.png)

![Bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-(2-methylpropyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioate](/img/structure/B12304680.png)


![methyl 2-[7-(furan-3-yl)-1,8,12,15,15-pentamethyl-5,18-dioxo-3,6,14-trioxapentacyclo[9.7.0.02,4.02,8.012,16]octadecan-13-yl]acetate](/img/structure/B12304701.png)

![3-benzhydryl-6-(4-methoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12304714.png)
![Methyl (2S)-2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}amino)-3-methylbutanoate](/img/structure/B12304723.png)
